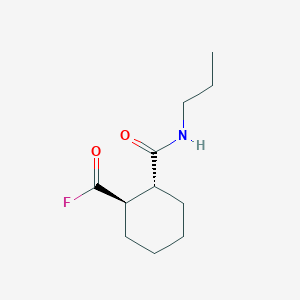
(1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride is a synthetic organic compound with a unique structure that includes a cyclohexane ring substituted with a propylcarbamoyl group and a carbonyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of linear alkanes.
Introduction of the Propylcarbamoyl Group: This step involves the reaction of cyclohexane with propyl isocyanate under controlled conditions to form the propylcarbamoyl derivative.
Addition of the Carbonyl Fluoride Group: The final step involves the reaction of the propylcarbamoylcyclohexane with a fluorinating agent, such as sulfur tetrafluoride, to introduce the carbonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Ensuring the purity of starting materials like cyclohexane, propyl isocyanate, and sulfur tetrafluoride.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Purification: Using techniques like distillation, crystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Oxidation Reactions: Oxidation of the propylcarbamoyl group can be achieved using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, typically under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride, under anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide, under acidic or basic conditions.
Major Products
Substitution: Formation of amides or esters.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride involves its interaction with molecular targets, such as enzymes or receptors. The compound may act by:
Binding to Active Sites: Inhibiting or modulating the activity of enzymes by binding to their active sites.
Altering Molecular Pathways: Affecting signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane Derivatives: Compounds like cyclohexanone, cyclohexanol, and cyclohexanecarboxylic acid.
Carbamoyl Compounds: Compounds like N-propylcarbamate and N-propylurea.
Fluorinated Compounds: Compounds like fluoroacetate and trifluoroacetic acid.
Uniqueness
(1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
288314-21-6 |
|---|---|
Fórmula molecular |
C11H18FNO2 |
Peso molecular |
215.26 g/mol |
Nombre IUPAC |
(1R,2R)-2-(propylcarbamoyl)cyclohexane-1-carbonyl fluoride |
InChI |
InChI=1S/C11H18FNO2/c1-2-7-13-11(15)9-6-4-3-5-8(9)10(12)14/h8-9H,2-7H2,1H3,(H,13,15)/t8-,9-/m1/s1 |
Clave InChI |
FHGZZKXFEXRARI-RKDXNWHRSA-N |
SMILES isomérico |
CCCNC(=O)[C@@H]1CCCC[C@H]1C(=O)F |
SMILES canónico |
CCCNC(=O)C1CCCCC1C(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


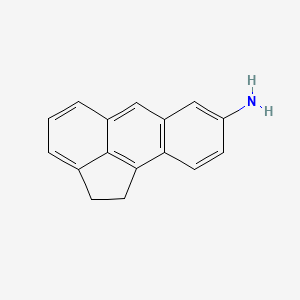
![(9-tert-Butyl-1,5-dioxaspiro[5.5]undecan-3-yl)(trimethyl)silane](/img/structure/B12580527.png)
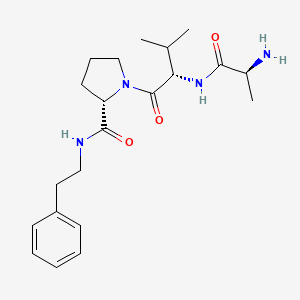

![9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B12580536.png)
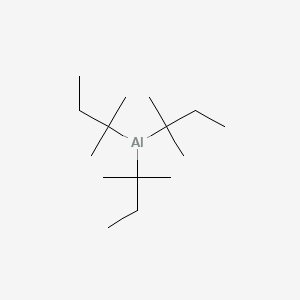
![3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one](/img/structure/B12580560.png)
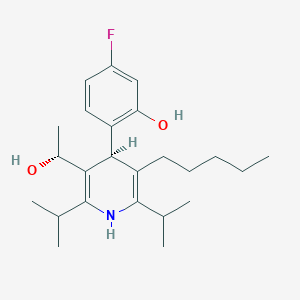
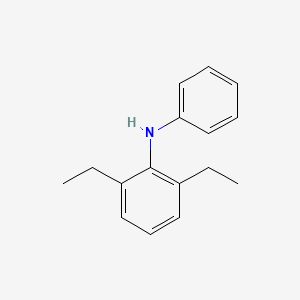
![Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B12580569.png)

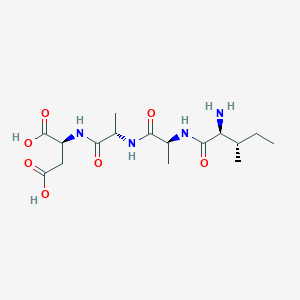
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester](/img/structure/B12580588.png)

